molecular formula C13H15NO2 B3164059 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 887694-27-1

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B3164059
CAS No.: 887694-27-1
M. Wt: 217.26 g/mol
InChI Key: ZDRHAVRVWJVIIC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyethyl group at the first position, a methyl group at the second position, and a carbaldehyde group at the third position of the indole ring.

Preparation Methods

The synthesis of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 2-methylindole.

    Formylation: The 2-methylindole undergoes formylation to introduce the carbaldehyde group at the third position. This can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Alkylation: The final step involves the introduction of the 2-methoxyethyl group at the first position. This can be accomplished through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.

Common reagents and conditions used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (sodium borohydride, lithium aluminum hydride), and bases (potassium carbonate).

Scientific Research Applications

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the development of new pharmaceuticals.

    Medicine: Research into indole derivatives has shown potential for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The methoxyethyl and carbaldehyde groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

    1-Methyl-2-phenylindole: Known for its use in the synthesis of pharmaceuticals and dyes.

    1-Benzyl-2-methylindole: Used in the development of anticancer agents.

    1-(2-Hydroxyethyl)-2-methylindole: Studied for its potential antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-12(9-15)11-5-3-4-6-13(11)14(10)7-8-16-2/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRHAVRVWJVIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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